molecular formula C15H13FO3 B1268368 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 351066-28-9

3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No.: B1268368
CAS No.: 351066-28-9
M. Wt: 260.26 g/mol
InChI Key: DMEKMTVBQWKBHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can influence biological systems. For example, its aldehyde group can form Schiff bases with amines, leading to potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEKMTVBQWKBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341435
Record name 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351066-28-9
Record name 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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